

comparative analysis of CK2-IN-9 and other ATPcompetitive CK2 inhibitors

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Compound of Interest		
Compound Name:	CK2-IN-9	
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A Comparative Guide to ATP-Competitive Protein Kinase CK2 Inhibitors

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent ATP-competitive inhibitors of Protein Kinase CK2. We present key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways to support informed decision-making in research and development.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various cancers, making it a significant target for therapeutic intervention. ATP-competitive inhibitors, which function by binding to the ATP-binding pocket of the kinase, represent a major class of compounds developed to modulate CK2 activity.

While a specific inhibitor designated "CK2-IN-9" was a topic of interest for this comparison, a thorough review of scientific literature did not yield public data on its chemical structure or inhibitory activity. This designation may correspond to a catalogue number from a specific commercial vendor. Consequently, this guide will focus on a comparative analysis of several well-characterized and widely studied ATP-competitive CK2 inhibitors.

Quantitative Performance Analysis







The following table summarizes the in vitro potency of key ATP-competitive CK2 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical metrics for evaluating and comparing the efficacy of these compounds. Lower values indicate higher potency.



Inhibitor	Chemical Class	IC50	Ki	Target Specificity Notes
CX-4945 (Silmitasertib)	Indoloquinazolin e	1 nM[1][2][3][4]	0.38 nM[5][6]	Orally bioavailable; has been in clinical trials. Also inhibits other kinases like FLT3, PIM1, and CDK1[1]. Shows stronger inhibition for CLK2 (IC50 = 3.8 nM) than for CK2 (IC50 = 14.7 nM in one study)[5].
Quinalizarin	Anthraquinone	110 nM[7]	~50-58 nM[7][8]	Highly selective for CK2 over a large panel of other kinases[8]. Differentiates between the CK2 holoenzyme and the catalytic subunit alone, being more potent against the holoenzyme[9].
DMAT	Polyhalogenated Benzimidazole	~130-140 nM[10] [11]	~40 nM[10]	A potent and specific CK2 inhibitor[11].

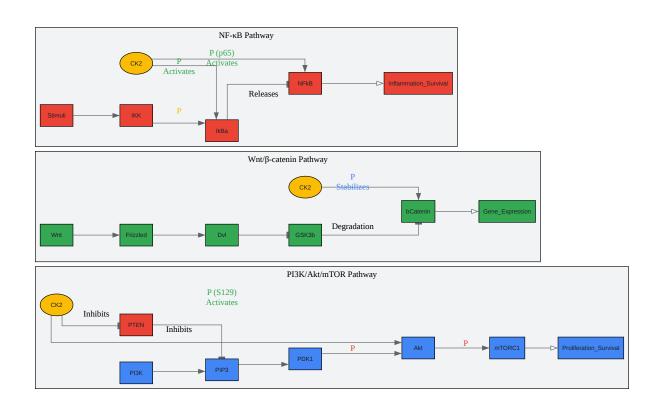


ТВВ	Polyhalogenated Benzotriazole	0.15 μM (rat liver CK2)[12], 0.9 - 1.6 μM (human recombinant CK2)[13][14]	80 - 210 nM[13]	Cell-permeable and selective, but shows some off-target activity at higher concentrations[14].
DRB	Polyhalogenated Benzimidazole	15 μΜ[5]	23 μΜ[5]	One of the earliest identified CK2 inhibitors; shows moderate potency and also inhibits other kinases like CK1[5][15].
Emodin	Anthraquinone	2 μM[5]	7.2 μM[5]	A natural product with moderate potency against CK2[5].

Key Signaling Pathways Modulated by CK2

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling cascades critical for cell fate. Understanding these pathways is essential for elucidating the downstream effects of CK2 inhibition.





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CK2 modulates key pro-survival and proliferation pathways.



Experimental Protocols

The evaluation of CK2 inhibitors relies on a series of standardized in vitro and cell-based assays. Below are the methodologies for key experiments cited in the evaluation of the compared inhibitors.

In Vitro CK2 Kinase Assay (Determination of IC50)

This assay directly measures the enzymatic activity of CK2 and its inhibition.

- Objective: To determine the concentration of an inhibitor required to reduce CK2 enzymatic activity by 50%.
- Materials:
 - Recombinant human CK2 enzyme (holoenzyme or catalytic subunit).
 - Specific peptide substrate (e.g., RRRADDSDDDD).
 - Test inhibitor at various concentrations.
 - Kinase assay buffer.
 - [y-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo[™]).
 - Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™).
- Procedure (Radioactive Method):
 - Kinase reactions are set up in a microplate containing kinase buffer, CK2 enzyme, and the peptide substrate.
 - The test inhibitor is added in a series of dilutions (e.g., 12-point dose-response curve).
 - The reaction is initiated by the addition of [y-33P]ATP.
 - After incubation at 30°C, the reaction is terminated.



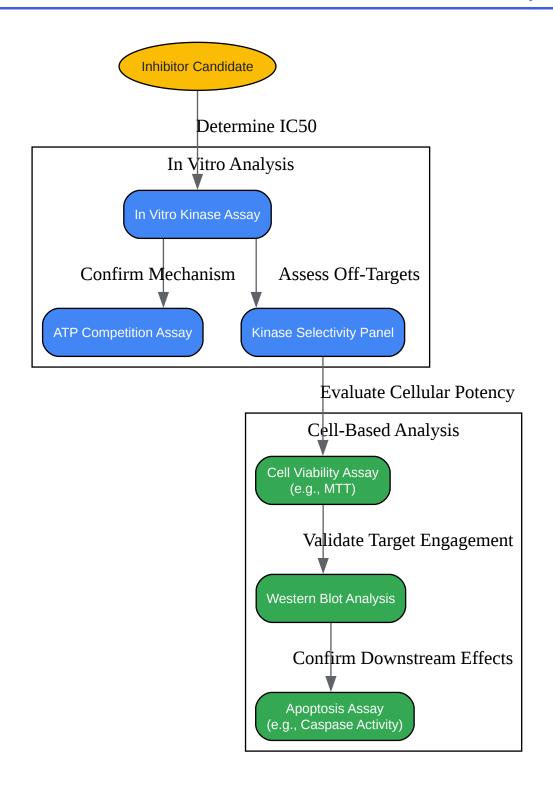
- An aliquot of the reaction mixture is spotted onto phosphocellulose paper.
- The paper is washed extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
- The amount of incorporated ³³P into the peptide substrate is quantified using a scintillation counter.
- Percent inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

ATP Competition Assay

This assay is performed to confirm that the inhibitor acts by competing with ATP.

- Objective: To determine if the inhibitor's IC50 value shifts with varying ATP concentrations,
 which is characteristic of an ATP-competitive mechanism.
- Procedure:
 - The In Vitro CK2 Kinase Assay is performed as described above.
 - The entire experiment is repeated at several different, fixed concentrations of ATP (e.g., a low concentration near the Km, and one or more higher concentrations).
 - IC50 values are determined for the inhibitor at each ATP concentration.
 - A rightward shift (increase) in the IC50 value with increasing ATP concentrations confirms an ATP-competitive mode of inhibition.





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General workflow for CK2 inhibitor evaluation.

Cell Viability Assay (MTT Assay)



This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cultured cells.

 Objective: To determine the inhibitor's effect on cell viability and calculate its cellular potency (e.g., GI50).

Procedure:

- Cancer cells known to have high CK2 expression are seeded in 96-well plates and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing serial dilutions of the CK2 inhibitor or a vehicle control (DMSO).
- Plates are incubated for a set period (e.g., 48 or 72 hours).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
- After a 2-4 hour incubation, the medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader (e.g., at 570 nm).
- Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and dose-response curves are generated.

Western Blot Analysis

This technique is used to validate the inhibition of CK2 signaling within the cell.

- Objective: To detect changes in the phosphorylation status of known CK2 substrates.
- Procedure:
 - Cells are treated with the CK2 inhibitor at concentrations around the determined IC50 value.



- After treatment, cells are lysed to extract total proteins.
- Protein concentration is determined using an assay like BCA or Bradford.
- Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is incubated with primary antibodies specific for a phosphorylated CK2 substrate (e.g., anti-phospho-Akt Ser129) and a loading control (e.g., anti-Actin).
- The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
- Protein bands are visualized using a chemiluminescent substrate and an imaging system.
 A decrease in the signal for the phospho-substrate in inhibitor-treated samples indicates successful target engagement.

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